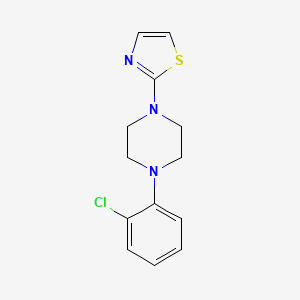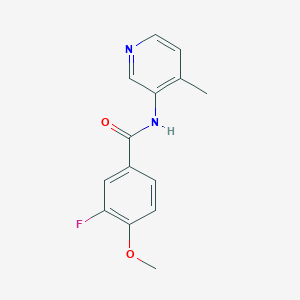![molecular formula C17H18F3N3O B15116696 1-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15116696.png)
1-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with 4-(trifluoromethyl)pyridine under specific conditions. The reaction may require a catalyst and an appropriate solvent to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as
Propiedades
Fórmula molecular |
C17H18F3N3O |
|---|---|
Peso molecular |
337.34 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H18F3N3O/c1-24-15-4-2-3-14(12-15)22-7-9-23(10-8-22)16-11-13(5-6-21-16)17(18,19)20/h2-6,11-12H,7-10H2,1H3 |
Clave InChI |
ZGXMZDZFWDDTJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B15116614.png)
![5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15116616.png)
![4-[4-(3-Methylphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B15116621.png)

![2-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15116628.png)
![2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B15116632.png)
![N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B15116633.png)

![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15116654.png)
![N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B15116657.png)
![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B15116661.png)
![1-(3-chlorophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B15116663.png)
![N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15116683.png)

